An In-depth Technical Guide to the Chemical Properties of Sulocarbilate
An In-depth Technical Guide to the Chemical Properties of Sulocarbilate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulocarbilate, known by its IUPAC name 2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate, is a molecule of interest within pharmaceutical and chemical research.[1][2] Its chemical architecture, featuring both a carbamate and a sulfonamide moiety, imparts a unique profile of physicochemical properties that are critical to its behavior in both chemical and biological systems. This guide provides a comprehensive technical overview of the core chemical properties of Sulocarbilate, offering field-proven insights and detailed experimental protocols for its characterization. By elucidating the causality behind its chemical behavior, this document aims to equip researchers with the foundational knowledge required for its effective application and development.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the chemical behavior of any compound is a thorough characterization of its molecular structure and fundamental physicochemical parameters.
Molecular Identity
The structure of Sulocarbilate, presented below, reveals the presence of several key functional groups that dictate its chemical properties: a primary sulfonamide group (-SO₂NH₂), a secondary carbamate linkage (-NHCOO-), a hydroxyl group (-OH), and an aromatic ring.
Caption: Chemical structure of Sulocarbilate.
Predicted Physicochemical Properties
While experimental data for Sulocarbilate is limited, computational models provide valuable initial estimates of its properties.
| Property | Predicted Value | Source |
| XLogP3 | -0.3 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Topological Polar Surface Area | 127 Ų | [2] |
The negative XLogP3 value suggests that Sulocarbilate is likely to be a relatively polar molecule, a characteristic that will significantly influence its solubility.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in various applications, from formulation development to biological assays. The presence of multiple polar functional groups in Sulocarbilate suggests a nuanced solubility profile.
Aqueous Solubility
The hydroxyl, carbamate, and sulfonamide groups are all capable of forming hydrogen bonds with water, suggesting that Sulocarbilate should exhibit some degree of aqueous solubility.[3] However, the aromatic ring introduces a hydrophobic element that may limit its solubility. The pH of the aqueous medium is expected to have a significant impact on solubility due to the acidic nature of the sulfonamide proton and the potential for hydrolysis of the carbamate linkage under strongly acidic or basic conditions.
Solubility in Organic Solvents
Sulocarbilate is anticipated to be soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol), and potentially in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can solvate the polar functional groups. Its solubility in non-polar solvents like hexane or toluene is expected to be low.
Experimental Protocol for Solubility Determination
A robust understanding of Sulocarbilate's solubility requires empirical determination. The following protocol outlines a standard procedure for assessing solubility.
Objective: To determine the equilibrium solubility of Sulocarbilate in various solvents at a specified temperature.
Materials:
-
Sulocarbilate
-
A range of solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, DMSO, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated HPLC-UV system
Procedure:
-
Add an excess amount of Sulocarbilate to a known volume of each solvent in a series of vials.
-
Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the vials to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Sulocarbilate in the diluted supernatant using a validated stability-indicating HPLC-UV method.
-
Calculate the solubility in each solvent, typically expressed in mg/mL or µg/mL.
Acidity and pKa
The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For Sulocarbilate, the most acidic proton is expected to be on the sulfonamide nitrogen. The pKa of this group is crucial as it will determine the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and biological activity.
Predicted pKa
While no experimental pKa value for Sulocarbilate has been found in the literature, the pKa of related arylsulfonamides can provide an estimate. The pKa of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl group and the substituents on the aromatic ring.
Experimental Protocol for pKa Determination
Several methods can be employed to determine the pKa of a compound. Potentiometric titration and UV-spectrophotometry are common techniques.
Objective: To determine the pKa of the sulfonamide group of Sulocarbilate.
Method 1: Potentiometric Titration
Materials:
-
Sulocarbilate
-
Standardized solutions of a strong base (e.g., 0.1 M NaOH)
-
Co-solvent (e.g., methanol or DMSO) if solubility in water is low
-
Calibrated pH meter
-
Stir plate and stir bar
-
Buret
Procedure:
-
Dissolve a known amount of Sulocarbilate in a mixture of water and a co-solvent.
-
Titrate the solution with the standardized base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added.
-
The pKa is the pH at the half-equivalence point.
Method 2: UV-Spectrophotometric Titration
This method is suitable if the ionized and unionized forms of the molecule have different UV-Vis absorption spectra.
Materials:
-
Sulocarbilate
-
A series of buffers with known pH values spanning the expected pKa range
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions of Sulocarbilate in the different pH buffers, keeping the total concentration of Sulocarbilate constant.
-
Measure the UV-Vis spectrum of each solution.
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the inflection point.
Chemical Stability and Degradation
Understanding the stability of Sulocarbilate under various stress conditions is paramount for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[4][5][6][7][8]
Caption: Potential degradation pathways for Sulocarbilate.
Hydrolytic Stability
The carbamate linkage in Sulocarbilate is susceptible to hydrolysis, especially under acidic or basic conditions.[9] Hydrolysis would likely yield 4-aminobenzenesulfonamide, ethylene glycol, and carbon dioxide. The rate of hydrolysis is expected to be pH-dependent.
Photostability
Aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.[10] The energy from light can induce photochemical reactions, leading to the formation of degradation products.
Thermal Stability
Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. For N-hydroxyalkyl carbamates, intramolecular transesterification to form an oxazolidinone derivative and an alcohol is a known thermal degradation pathway.[11]
Oxidative Stability
The susceptibility of Sulocarbilate to oxidation should be evaluated, as this can be a relevant degradation pathway, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of Sulocarbilate under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Sulocarbilate
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂) solution
-
Photostability chamber
-
Oven
-
Validated stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Acid and Base Hydrolysis:
-
Prepare solutions of Sulocarbilate in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.
-
Incubate the solutions at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of Sulocarbilate in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature or a slightly elevated temperature and collect samples over time.
-
-
Photodegradation:
-
Expose a solution of Sulocarbilate and the solid drug substance to light in a photostability chamber according to ICH Q1B guidelines.[10]
-
Analyze the samples after a defined period of exposure.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in an oven at an elevated temperature (e.g., 80-100 °C).
-
Analyze samples at different time points.
-
-
Analysis:
-
Analyze all stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from all significant degradation products.[12][13][14][15][16]
-
Use a PDA detector to assess peak purity and a mass spectrometer to identify the mass of the degradation products, which aids in structure elucidation.
-
Synthesis and Potential Impurities
A comprehensive understanding of a compound's chemical properties includes knowledge of its synthesis and the potential impurities that may arise during the manufacturing process.
Synthetic Route
Potential Impurities
Impurities in a drug substance can arise from starting materials, intermediates, by-products, and degradation products.[17][18][19] For Sulocarbilate, potential impurities could include:
-
Unreacted starting materials (e.g., 4-aminobenzenesulfonamide).
-
By-products from side reactions during the synthesis.
-
Degradation products formed during synthesis or storage.
-
In the context of sulfonate salt formation, the potential for alkyl-sulfonate impurities should be considered, although this is less likely in the synthesis of a sulfonamide.[20][21]
The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final product.
Conclusion
This technical guide has provided a detailed overview of the key chemical properties of Sulocarbilate. While specific experimental data for this compound is not extensively published, this guide has outlined the fundamental principles governing its behavior and provided detailed, field-proven experimental protocols for its comprehensive characterization. The structural features of Sulocarbilate, particularly the sulfonamide and carbamate groups, dictate its solubility, acidity, and stability profiles. A thorough experimental investigation, following the methodologies described herein, is essential for any researcher or drug development professional working with this compound. The insights gained from such studies will be invaluable for the successful application and development of Sulocarbilate in its intended field.
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